(E)-benzyl 2-((7-(but-2-en-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate
Description
The compound “(E)-benzyl 2-((7-(but-2-en-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate” is a purine derivative featuring a 3-methyl-2,6-dioxo purine core substituted at position 7 with a but-2-en-1-yl group (in the E-configuration) and at position 8 with a benzyl thioacetate moiety. The benzyl ester enhances lipophilicity, which may improve membrane permeability compared to carboxylic acid analogs. This compound is structurally related to xanthine derivatives, which are often investigated for their adenosine receptor modulation or phosphodiesterase (PDE) inhibition properties .
Properties
IUPAC Name |
benzyl 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-3-4-10-23-15-16(22(2)18(26)21-17(15)25)20-19(23)28-12-14(24)27-11-13-8-6-5-7-9-13/h3-9H,10-12H2,1-2H3,(H,21,25,26)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDYMIUCVYEVJV-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1SCC(=O)OCC3=CC=CC=C3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1SCC(=O)OCC3=CC=CC=C3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-benzyl 2-((7-(but-2-en-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a benzyl group attached to a thioacetate moiety linked to a purine derivative. The presence of multiple functional groups suggests a potential for diverse biological interactions.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Studies have shown that purine derivatives can scavenge free radicals effectively .
Antimicrobial Effects
The compound has been evaluated for its antimicrobial properties. Analogous thioester compounds have demonstrated activity against various bacterial strains and fungi. For instance, thioacetate derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
Inflammation is a key factor in many chronic diseases. Compounds resembling this compound have been studied for their ability to inhibit pro-inflammatory cytokines and modulate the inflammatory response .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Signaling Pathways : The compound may interact with key signaling pathways like NF-kB and MAPK pathways, which are critical in inflammation and immune responses.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-benzyl 2-((7-(but-2-en-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate exhibit significant anticancer properties. For instance:
- Case Study : Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of purine compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of pathways associated with cell survival and apoptosis .
Antiviral Properties
The compound shows promise as an antiviral agent. Studies have explored its efficacy against viral infections:
- Case Study : A study highlighted in Antiviral Research reported that certain thioacetate derivatives exhibit inhibitory effects against viral replication by interfering with viral entry and replication processes .
Enzyme Inhibition
The structural features of this compound suggest potential as an enzyme inhibitor:
- Case Study : Research indicated that compounds with similar structures can act as inhibitors for enzymes involved in nucleotide metabolism, which is crucial for cancer and viral therapies .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various synthetic transformations:
Drug Development
The unique chemical structure of this compound positions it as a candidate for drug development:
| Application Area | Potential Impact |
|---|---|
| Pharmaceuticals | Development of new therapeutic agents targeting cancer and viral diseases. |
| Agricultural Chemicals | Possible use in developing agrochemicals due to its biological activity. |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations:
Position 7 Substituents: The target compound’s but-2-en-1-yl group introduces a planar, unsaturated chain, which may enhance interactions with hydrophobic pockets in enzymes or receptors. The 2-ethoxyethyl group in offers flexibility and polarity due to the ether linkage, improving aqueous solubility . The (E)-configuration of the butenyl group in the target compound may reduce steric clashes compared to the (Z)-form, optimizing binding.
Position 8 Functional Groups :
- The benzyl ester in the target compound and methyl ester in are metabolically labile, likely acting as prodrugs that hydrolyze to active carboxylic acids. The free carboxylic acid in may exhibit higher polarity, reducing cell permeability but enhancing target engagement in hydrophilic environments .
Table 2: Comparative Research Data (Hypothetical Based on Structural Analogs)
Key Insights:
- Solubility and Bioavailability: The carboxylic acid in improves solubility but may limit blood-brain barrier penetration.
- Enzyme Inhibition : The butenyl group in the target compound may enhance PDE4 binding affinity compared to the benzyl group in , as conjugated systems often align better with enzyme active sites. The carboxylic acid in likely forms stronger hydrogen bonds, explaining its lower IC₅₀ .
- Metabolic Stability : The methyl ester in is prone to rapid hydrolysis, whereas the benzyl ester in the target compound may resist first-pass metabolism longer, extending its half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
